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In the landscape of clinical drug development, ensuring the reliability and reproducibility of

bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality

control measure, verifying the accuracy and precision of bioanalytical methods under real-world

conditions. This guide provides a comparative overview of ISR procedures relevant to the

clinical studies of Leriglitazone, a novel, selective peroxisome proliferator-activated receptor

gamma (PPARγ) agonist. While specific ISR data from Leriglitazone trials are not publicly

available, this document outlines the standard regulatory guidelines and presents a

hypothetical, yet representative, framework for how such an analysis would be conducted and

compared against alternative approaches.

Understanding Incurred Sample Reanalysis
Bioanalytical method validation is initially performed using spiked quality control (QC) samples

prepared in a clean matrix. However, incurred samples—those obtained from dosed subjects in

a clinical trial—can present a more complex analytical challenge. Factors such as the presence

of metabolites, protein binding, and matrix effects can influence the quantification of the parent

drug.[1] ISR addresses this by reanalyzing a subset of subject samples in a separate analytical

run and comparing the results to the original values.[2][3] This process provides confidence

that the validated method is robust and performs as expected with authentic study samples.[1]

[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b602702?utm_src=pdf-interest
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://e-b-f.eu/wp-content/uploads/2018/06/bcn2017-Cecilia-Arfvidsson_AZ.pdf
https://www.nebiolab.com/what-is-incurred-sample-reanalysis-isr/
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4389737/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulatory Framework for Incurred Sample
Reanalysis
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)

have established guidelines for ISR. These guidelines, while largely harmonized, provide the

basis for the design and acceptance criteria of ISR studies.

Parameter FDA Guideline EMA Guideline

Study Applicability

Required for all pivotal

pharmacokinetic (PK) and

bioequivalence (BE) studies.

Recommended for all pivotal

bioequivalence trials, first

clinical trial in subjects, and

first patient trial.

Number of Samples

Generally 10% of the first 1000

samples and 5% of the

remaining samples.

Up to 10% of the study

samples.[1]

Sample Selection

Samples should be selected

around the maximum

concentration (Cmax) and in

the elimination phase.[1]

Samples should be selected to

cover the entire

pharmacokinetic profile.

Acceptance Criteria

For small molecules, at least

two-thirds (67%) of the

reanalyzed samples should

have results within ±20% of the

mean of the initial and repeat

values.[1]

At least 67% of the repeated

samples must have a

percentage difference between

the initial and repeat

concentration within 20% of

their mean.[2]

Hypothetical Incurred Sample Reanalysis Protocol
for Leriglitazone
Given that Leriglitazone is a small molecule, a standard ISR protocol would likely adhere to the

established guidelines for this class of drugs. Below is a hypothetical experimental protocol for

ISR in a Phase II clinical trial of Leriglitazone.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://e-b-f.eu/wp-content/uploads/2018/06/bcn2017-Cecilia-Arfvidsson_AZ.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Bioanalysis of Leriglitazone and
Incurred Sample Reanalysis
1. Bioanalytical Method:

Technique: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Matrix: Human plasma.

Sample Preparation: Protein precipitation followed by solid-phase extraction.

Internal Standard (IS): A stable isotope-labeled analog of Leriglitazone.

Calibration Range: 1 - 1000 ng/mL.

2. Incurred Sample Selection:

From a cohort of 100 subjects, a total of 1000 plasma samples were collected over the

course of the study.

10% of these samples (100 samples) were selected for ISR.

Selection was stratified to include samples near the observed Cmax and during the terminal

elimination phase for a representative number of subjects.

3. Reanalysis Procedure:

The selected incurred samples were reanalyzed in a separate analytical run on a different

day from the original analysis.

The reanalysis was performed by a different analyst to minimize bias.

The same validated LC-MS/MS method was used for the reanalysis.

4. Data Analysis and Acceptance Criteria:

The percentage difference between the original concentration and the reanalyzed

concentration was calculated for each sample using the following formula: % Difference =
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((Repeat Value - Original Value) / Mean of the two values) * 100

The ISR was considered successful if at least 67 of the 100 reanalyzed samples (67%) had

a percentage difference within ±20%.

Comparison of Bioanalytical Approaches
While LC-MS/MS is the gold standard for small molecule quantification, alternative methods

could be considered, each with its own implications for ISR.

Bioanalytical
Method

Advantages Disadvantages
Relevance for
Leriglitazone ISR

LC-MS/MS

High sensitivity,

selectivity, and

specificity. Wide

dynamic range.

Higher equipment

cost. Potential for

matrix effects.

Standard and most

appropriate method.

The high specificity is

crucial for

distinguishing

Leriglitazone from its

metabolites, a key

consideration for

accurate ISR.

High-Performance

Liquid

Chromatography with

UV detection (HPLC-

UV)

Lower cost, simpler

instrumentation.

Lower sensitivity and

selectivity compared

to MS. Potential for

interference from co-

eluting compounds.

May be suitable for

later-phase studies

with higher drug

concentrations but

could be challenging

for ISR if metabolites

interfere with the

parent drug peak.

Ligand Binding

Assays (e.g., ELISA)

High throughput, can

be very sensitive.

Generally used for

large molecules.

Prone to cross-

reactivity and matrix

interference.

Not suitable for a

small molecule like

Leriglitazone.
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Data Presentation: Hypothetical ISR Results for
Leriglitazone
The following table summarizes hypothetical ISR data for a subset of reanalyzed samples from

a Leriglitazone clinical trial.

Sample ID
Original
Concentrati
on (ng/mL)

Reanalyzed
Concentrati
on (ng/mL)

Mean
Concentrati
on (ng/mL)

%
Difference

Within
±20%?

LER-001-012 25.4 26.8 26.1 5.36% Yes

LER-003-008 450.1 435.9 443.0 -3.21% Yes

LER-005-024 12.8 14.5 13.65 12.45% Yes

LER-007-010 389.2 410.5 399.85 5.33% Yes

LER-010-036 5.6 6.8 6.2 19.35% Yes

LER-012-005 621.7 598.3 610.0 -3.84% Yes

LER-015-018 88.3 95.1 91.7 7.42% Yes

LER-018-009 412.5 380.2 396.35 -8.15% Yes

LER-021-048 2.1 2.6 2.35 21.28% No

LER-025-015 155.9 168.4 162.15 7.71% Yes

In this hypothetical dataset of 10 samples, 9 out of 10 (90%) passed the acceptance criteria,

indicating a robust and reproducible bioanalytical method.

Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Incurred Sample Reanalysis
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Clinical Study Conduct Bioanalytical Laboratory Incurred Sample Reanalysis

Outcome

Patient Dosing Sample Collection Sample Processing & Storage Initial Bioanalysis (LC-MS/MS) Initial Data Reporting Select Incurred Samples (e.g., 10%) Reanalyze Samples Compare with Original Results Pass Acceptance Criteria? (≥67% within ±20%)

Method Confirmed

Yes

Investigation Required
No

Click to download full resolution via product page

A flowchart illustrating the major steps in conducting incurred sample reanalysis for a clinical
study.

Signaling Pathway of Leriglitazone (PPARγ Agonist)
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A simplified diagram of the PPARγ signaling pathway activated by Leriglitazone.

Conclusion
Incurred sample reanalysis is an indispensable component of modern clinical drug

development, providing a crucial check on the reproducibility of bioanalytical methods. For a

drug like Leriglitazone, a small molecule PPARγ agonist, a well-defined ISR protocol based on
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regulatory guidelines is essential to ensure the integrity of pharmacokinetic data from its clinical

trials. While specific data for Leriglitazone remains proprietary, the principles and hypothetical

examples outlined in this guide offer a clear framework for understanding and implementing

robust ISR procedures. The adherence to these standards ultimately contributes to the

generation of high-quality, reliable data that can support regulatory submissions and advance

the development of new therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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